
Methyl 2-hydroxy-5-phenylbenzoate
Descripción general
Descripción
Methyl 2-hydroxy-5-phenylbenzoate is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a hydroxyl group and a phenyl group
Mecanismo De Acción
Target of Action
Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors
Mode of Action
It is suggested that it may function as a norepinephrine and dopamine reuptake inhibitor, similar to methylphenidate . This would result in an increase in the presence of these neurotransmitters in the extraneuronal space, prolonging their action.
Biochemical Pathways
Related compounds such as methylphenidate are known to affect the dopaminergic and noradrenergic systems
Pharmacokinetics
A related compound, methylphenidate, is known to have a bioavailability of approximately 30% . It is metabolized primarily in the liver, with an elimination half-life of 2-3 hours
Result of Action
If it acts similarly to methylphenidate, it may result in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-phenylbenzoate can be synthesized through the methylation of methyl 6-phenyl-β-resorcylate using diazomethane. The reaction proceeds via the methylation of the phenolic hydroxyl group in the resorcylate derivative.
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 2-hydroxy-5-phenylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.
Methyl 2-hydroxybenzoate: Lacks the phenyl group, making it less hydrophobic.
Methyl 2-hydroxy-3-phenylbenzoate: Similar structure but with the phenyl group in the meta position.
Uniqueness: Methyl 2-hydroxy-5-phenylbenzoate is unique due to the specific positioning of the hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-hydroxy-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCWLMBYNOSXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
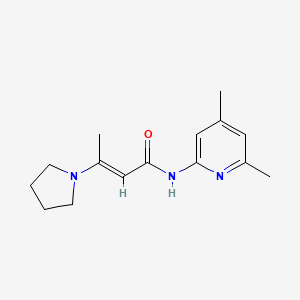
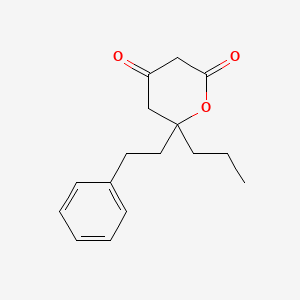

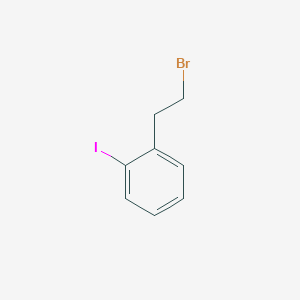

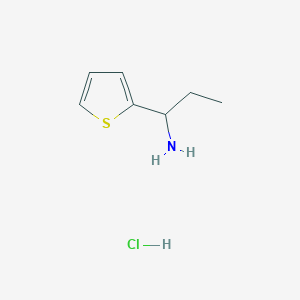

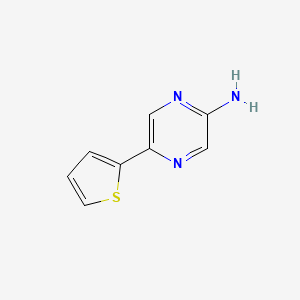




![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)
